Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate)
Overview
Description
Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) is a fluorinated organic compound with the molecular formula C5H2F9KO5S. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) typically involves the fluorination of precursor molecules under controlled conditions. The reaction conditions include the use of strong fluorinating agents and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination processes, often carried out in specialized reactors designed to handle fluorine-containing compounds safely. The process requires precise control of temperature, pressure, and reaction time to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which can be further utilized in different applications.
Scientific Research Applications
Chemistry: In chemistry, Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) is used as a reagent in the synthesis of other fluorinated compounds
Biology: In biological research, this compound is used as a fluorinated probe to study biological systems. Its ability to interact with biological molecules makes it a valuable tool in understanding cellular processes and molecular interactions.
Medicine: In the medical field, Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) is used in the development of fluorinated drugs. Its incorporation into pharmaceuticals can improve their pharmacokinetic properties and therapeutic efficacy.
Industry: In industry, this compound is utilized in the production of fluorinated polymers and materials. Its unique properties make it suitable for applications requiring high chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence the electronic properties of the molecules it interacts with, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) is similar to other fluorinated organic compounds, such as Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) and Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate).
These compounds share similar structural features, such as the presence of fluorine atoms and sulfonyl groups, but differ in their specific substituents and molecular arrangements.
Uniqueness: What sets Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) apart from its counterparts is its specific combination of fluorine and sulfonyl groups, which confer unique chemical and physical properties. This makes it particularly useful in specialized applications where these properties are required.
Properties
IUPAC Name |
potassium;2,3,3,3-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HF9O5S.K/c6-2(1(15)16,3(7,8)9)19-4(10,11)5(12,13)20(14,17)18;/h(H,15,16);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXARXSRFXSFRI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)[O-].[K+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F9KO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201023235 | |
Record name | Potassium perfluoro-2-[2-(fluorosulfonyl)ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647836-31-5 | |
Record name | Potassium perfluoro-2-[2-(fluorosulfonyl)ethoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201023235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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